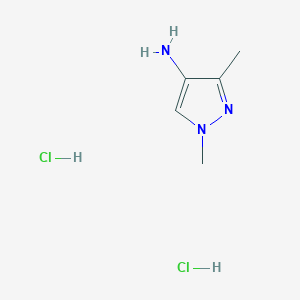
6-Bromo-1-chloronaphthalen-2-ol
Overview
Description
6-Bromo-1-chloronaphthalen-2-ol (BCNOL) is a chemical compound with potential applications in scientific research and industrial processes. Its molecular formula is C10H6BrClO .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloronaphthalen-2-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted with a bromine atom, a chlorine atom, and a hydroxyl group .Scientific Research Applications
Pyrolysis and Oxidative Degradation
The study of the pyrolytic and oxidative degradation of related compounds like 2-bromophenol and 2-chlorophenol reveals insights into the formation of various byproducts, including chloronaphthalene and bromonaphthalene. This research is crucial in understanding the thermal behavior of halogenated compounds and their potential environmental impacts (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).
Synthesis of Amino Alcohols
Research in the synthesis of amino alcohols from related halogenated compounds, like cyclododecene and 1,4-ethanonaphthalines, provides valuable information for the development of novel organic compounds, potentially useful in various pharmaceutical and chemical applications (Sadigov et al., 2020).
Intermediate in Non-Steroidal Anti-Inflammatory Agents
6-Bromo-2-naphthol derivatives serve as important intermediates in the synthesis of non-steroidal anti-inflammatory agents, indicating potential pharmacological applications (Xu & He, 2010).
Solubility Studies in Organic Solvents
Understanding the solubility of bromoderivatives in organic solvents like chloronaphthalene is critical for various chemical synthesis and formulation processes (Semenov et al., 2010).
Fluorescent Sensor Applications
Research into the development of fluorescent sensors using derivatives of 6-bromo-1-chloronaphthalen-2-ol could lead to innovative applications in detecting metal ions and biological imaging (Yadav & Singh, 2018).
Spectroscopic Analysis for Anti-Cancer Potential
Spectroscopic analysis of related compounds like 2-bromo-6-methoxynaphthalene suggests potential anti-cancer properties, highlighting the relevance of such compounds in medical research and drug development (Saji et al., 2021).
Reaction Studies in Organic Chemistry
The study of nucleophilic substitution reactions with various bromo-1-arylethanone derivatives enhances the understanding of reaction mechanisms in organic chemistry, which can be applied to the synthesis of complex organic molecules (Erdogan & Erdoğan, 2019).
Antimicrobial Activity Evaluation
Synthesis and biological evaluation of derivatives like 4-(4-bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1h)-one show promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Sherekar et al., 2021).
properties
IUPAC Name |
6-bromo-1-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQIAWVZHISLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621977 | |
| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloronaphthalen-2-ol | |
CAS RN |
102169-88-0 | |
| Record name | 6-Bromo-1-chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

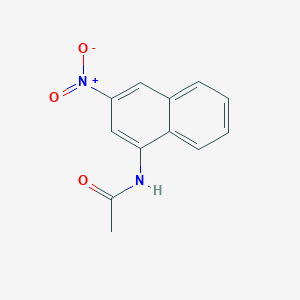
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
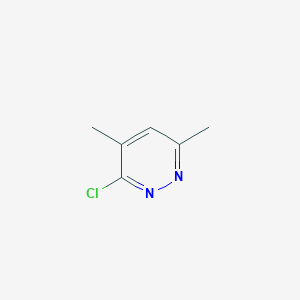
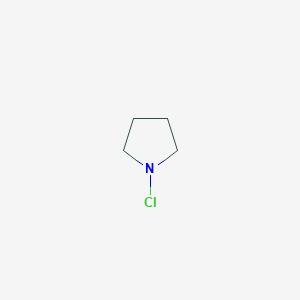
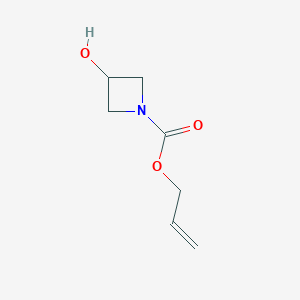
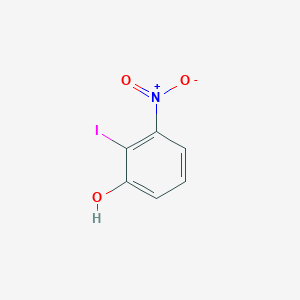
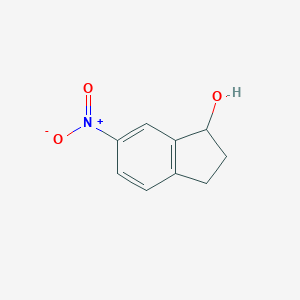
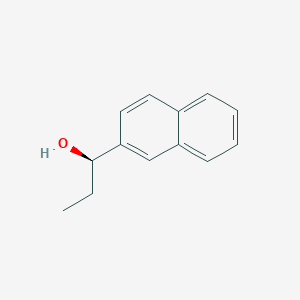
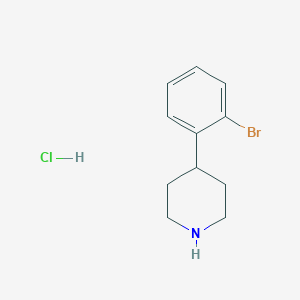
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
